2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
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Overview
Description
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound that features a methoxyphenyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and tert-butyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a base such as sodium ethoxide.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and hydrolysis reactions.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid: Similar structure with a hydroxyl group instead of a methoxy group.
2-(4-Methoxyphenyl)-4-oxobutanoic acid: Lacks the tert-butyl group.
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-hydroxybutanoic acid: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H20O5 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)9-12(14(17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18) |
InChI Key |
UMIQAWPNUIBHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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